3-Fluoro-N,N-bis(3-fluorophenyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
60253-41-0 |
|---|---|
Molecular Formula |
C18H12F3N |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-fluoro-N,N-bis(3-fluorophenyl)aniline |
InChI |
InChI=1S/C18H12F3N/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H |
InChI Key |
MMQHCIVEEYWXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N(C2=CC(=CC=C2)F)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Investigations
Strategies for the N-Arylation of Fluorinated Aniline (B41778) Cores
The introduction of aryl groups onto the nitrogen atom of fluorinated anilines is the most direct and crucial phase in the synthesis of the target compound. Modern organic synthesis heavily relies on transition-metal catalysis to achieve this transformation efficiently and with high yields.
Direct N-arylation refers to the formation of a bond between a nitrogen atom of an amine and a carbon atom of an aryl group in a single conceptual step, typically mediated by a catalyst. For a molecule like 3-Fluoro-N,N-bis(3-fluorophenyl)aniline, this would involve a double N-arylation of 3-fluoroaniline (B1664137) with a 3-fluorophenylating agent, such as 1-bromo-3-fluorobenzene (B1666201) or 1-chloro-3-fluorobenzene. Transition metal-catalyzed cross-coupling reactions, particularly those using palladium, are the preeminent methods for this type of transformation. These reactions offer a broad substrate scope and functional group tolerance, making them highly versatile for constructing complex amine architectures.
Palladium-catalyzed C-N cross-coupling, often known as Buchwald-Hartwig amination, stands as a cornerstone of modern synthetic chemistry for N-arylation. This methodology has been successfully applied to the synthesis of various fluorinated anilines. nih.gov The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands often providing the best results by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.
For the synthesis of this compound, the reaction would couple 3-fluoroaniline with two equivalents of a 3-fluoroaryl halide. The electron-withdrawing nature of the fluorine atoms on both the aniline and the aryl halide can influence reactivity, sometimes requiring tailored catalytic systems. For instance, studies on the arylation of fluoroalkylamines have shown that weaker bases like potassium phenoxide (KOPh) can be effective, especially when the resulting fluorinated aniline products are unstable under strongly basic conditions. nih.govnih.gov
| Component | Example Reagents | Purpose |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | Biaryl Monophosphine Ligands (e.g., GPhos, AdBippyPhos) | Stabilizes the Pd center and facilitates catalytic steps |
| Base | NaOt-Bu, K₃PO₄, KOPh | Activates the amine and neutralizes the acid byproduct |
| Aryl Halide | 1-bromo-3-fluorobenzene, 1-chloro-3-fluorobenzene | Provides the aryl group for coupling |
| Solvent | Toluene, Dioxane | Reaction medium |
A distinct and advanced strategy is the direct functionalization of C-H bonds. Recently, a general and efficient meta-C-H arylation of non-directed aniline derivatives has been developed using a cooperative catalysis system. researchgate.net This approach avoids the need for pre-functionalized aryl halides and instead couples the aniline derivative directly with an aryl iodide at a meta position, a traditionally difficult position to functionalize selectively. researchgate.net
Cooperative catalysis, where multiple catalysts work in concert to enable a transformation not possible with either catalyst alone, has emerged as a powerful tool. The meta-C-H arylation of aniline derivatives is a prime example, utilizing a palladium–S,O-ligand–norbornene system. researchgate.net In this system, norbornene acts as a transient directing group that facilitates the selective activation of the meta-C-H bond by the palladium catalyst. While this specific method is for C-H functionalization rather than N-arylation, it highlights the sophisticated catalytic strategies being developed for functionalizing aniline cores. Such principles could inspire future systems for direct N-arylation where catalysts cooperate to overcome activation barriers associated with fluorinated substrates.
Synthesis of Bis(fluorophenyl)aniline Derivatives via Condensation and Addition Reactions
Before the widespread adoption of palladium catalysis, copper-mediated reactions were the primary method for N-arylation. The Ullmann condensation, which involves the coupling of an amine with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures, is a classic example. While effective, this method often requires harsh reaction conditions and has been largely superseded by milder palladium-catalyzed protocols. However, heterogeneous copper catalysts continue to be explored for Ullmann-type N-arylation reactions. mdpi.com
Another relevant pathway is nucleophilic aromatic substitution (SNAr). This reaction can form N-C bonds without a metal catalyst but requires a highly electron-deficient aryl ring. For instance, the synthesis of N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline was achieved by reacting 3,5-bis(trifluoromethyl)aniline (B1329491) with 1-fluoro-2-nitrobenzene. mdpi.com The strong electron-withdrawing nitro group activates the aryl fluoride (B91410) towards nucleophilic attack by the aniline. A similar strategy for this compound would be challenging, as the single fluorine atom on the aryl electrophile provides insufficient activation for an uncatalyzed SNAr reaction to proceed under mild conditions.
More recently, catalyst-free methods involving sequential imine condensation–isoaromatization have been reported for synthesizing N-substituted anilines from primary amines and cyclohexenone derivatives, offering an alternative route to constructing the aniline scaffold itself. beilstein-journals.org
Exploration of Precursor Molecules in Fluorinated Aniline Synthesis
The primary and most crucial precursor for the target molecule is 3-fluoroaniline. nih.govsigmaaldrich.com This compound is a derivative of aniline where a hydrogen atom at the meta position has been replaced by fluorine. nih.gov The synthesis of 3-fluoroaniline itself is a key consideration. A common industrial approach involves the nitration of fluorobenzene. This electrophilic aromatic substitution reaction yields a mixture of ortho-, meta-, and para-nitrofluorobenzene isomers. The desired meta-isomer must then be separated, often via distillation or crystallization, before the nitro group is reduced to the primary amine of 3-fluoroaniline. The reduction is typically accomplished using methods such as catalytic hydrogenation (e.g., with H₂ over a palladium, platinum, or nickel catalyst) or by using reducing agents like iron or tin in acidic media.
The synthesis of other fluorinated aniline building blocks, such as 3-fluoro-4-methoxyaniline (B107172) or 3-chloro-2-fluoroaniline, follows similar principles of aromatic substitution followed by reduction, demonstrating a general strategy for accessing this important class of intermediates. sigmaaldrich.comossila.com
| Precursor Molecule | CAS Number | Role in Synthesis |
| 3-Fluoroaniline | 372-19-0 | The central aniline core of the target molecule nih.govsigmaaldrich.com |
| 1-Bromo-3-fluorobenzene | 1073-06-9 | A common 3-fluorophenylating agent in cross-coupling reactions |
| 1-Chloro-3-fluorobenzene | 625-98-9 | An alternative, often less expensive, 3-fluorophenylating agent |
| Fluorobenzene | 462-06-6 | Starting material for the synthesis of 3-fluoroaniline via nitration |
Flow Chemistry Approaches for N-Substituted Aniline Derivatives
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. This technology is well-suited for the synthesis of N-substituted aniline derivatives.
Key steps in the synthesis of the target molecule could be adapted to a flow process. For example, the reduction of nitroarenes to anilines has been efficiently performed in continuous-flow reactors using heterogeneous catalysts. mdpi.com This allows for safe handling of hydrogen gas and precise control over reaction temperature and time. Similarly, N-arylation reactions can be performed in flow, which can improve reaction efficiency and product consistency. A telescoped flow process, where the output of one reactor flows directly into the next, could be envisioned for a multi-step synthesis. Such a setup could start from an aniline, perform a diazotization, followed by reduction to a hydrazine, and subsequent reaction to form N-aryl heterocycles, minimizing the isolation of potentially hazardous intermediates. researchgate.net The application of flow chemistry could therefore provide a safer, more efficient, and scalable route to this compound and its derivatives. semanticscholar.orgnih.gov
Regioselectivity and Stereochemical Control in Fluorinated Aromatic Amine Synthesis
The synthesis of complex, polysubstituted aromatic compounds such as this compound demands precise control over the molecular architecture. The primary challenges in the synthesis of such fluorinated triarylamines are regioselectivity—ensuring the correct placement of substituents on the aromatic rings—and, in relevant cases, stereochemical control.
Regioselectivity
For a symmetrically substituted triarylamine like this compound, the regiochemical outcome is fundamentally determined by the structure of the starting materials. The synthesis involves forming two new carbon-nitrogen (C–N) bonds, typically between an aniline and two equivalents of an aryl halide. The key precursors are 3-fluoroaniline and a 3-fluorophenyl halide (e.g., 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene). The inherent substitution pattern of these precursors directly maps onto the final product, making the regioselective synthesis of the building blocks themselves a critical first step. chemicalbook.com
Modern palladium- and copper-catalyzed cross-coupling reactions are the methods of choice for constructing the C–N bonds, as they offer high efficiency and preserve the regiochemistry of the reactants. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C–N bonds between aryl halides and amines. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. youtube.com The reaction is highly regioselective, as the C–N bond forms specifically at the carbon atom previously attached to the halide. The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial for promoting the reaction's efficiency, especially with less reactive aryl chlorides or sterically hindered substrates. youtube.com
The table below summarizes typical conditions for these regioselective C–N coupling reactions.
| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Temp (°C) | Ref. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines (e.g., BINAP, XPhos) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80–120 | wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, Proline, Glycine | K₂CO₃, Cs₂CO₃, KOH | DMF, NMP, MeCN | 110–210 | nih.govwikipedia.org |
Stereochemical Control
Stereochemical control refers to the ability to control the three-dimensional arrangement of atoms in a molecule. For this compound, this concept requires careful consideration.
The target molecule is achiral and does not possess any traditional stereogenic centers (e.g., an sp³ carbon with four different substituents). Therefore, the synthesis of this specific compound does not require asymmetric methods to control for enantiomers or diastereomers.
However, the concept of stereochemistry is relevant in the broader context of triarylamine synthesis, particularly concerning atropisomerism . wikipedia.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org In triarylamines, if the substituents in the ortho positions (the positions adjacent to the C–N bond) are sufficiently bulky, rotation around the C–N bonds can be restricted, leading to stable, isolable rotational isomers (rotamers) that are non-superimposable mirror images (enantiomers). bris.ac.uknih.gov
For this compound, the substituents are fluorine atoms, which have a relatively small van der Waals radius. This is generally insufficient to create a high enough rotational barrier for atropisomerism to be observed at room temperature. nih.govnih.gov Studies on diarylamines and triarylamines indicate that much bulkier groups, such as tert-butyl or large polycyclic aromatic systems, are typically required in the ortho positions to induce configurational stability. bris.ac.ukchemistryviews.org
Therefore, while stereochemical control is a paramount concern in the synthesis of many complex organic molecules, the primary synthetic challenge for this compound lies in achieving the correct regiochemistry through the precise selection of precursors and coupling methodologies, rather than managing stereoisomers.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 3-Fluoro-N,N-bis(3-fluorophenyl)aniline, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments provides comprehensive information about its atomic connectivity and electronic environment.
Proton Nuclear Magnetic Resonance (¹H NMR)
Due to the symmetry of the molecule, the four aromatic protons on each of the three equivalent 3-fluorophenyl rings are expected to produce a distinct set of four signals in the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the electronegativity of the fluorine atom and the central nitrogen atom. The signals are anticipated in the aromatic region, typically between 6.8 and 7.5 ppm.
The splitting patterns are complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
The proton ortho to the nitrogen (C6-H) is expected to be a doublet of doublets or a multiplet.
The proton ortho to the fluorine (C2-H) would likely appear as a doublet of doublets, split by the adjacent protons and the fluorine atom.
The proton para to the nitrogen (C4-H) is expected to be a triplet of doublets or a complex multiplet.
The proton meta to both nitrogen and fluorine (C5-H) would appear as a multiplet.
While specific experimental data for tris(3-fluorophenyl)amine is not widely published, data from the related compound 3-fluoroaniline (B1664137) can provide insight into the expected chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | ~7.0-7.3 | ddd | ³JHH, ⁴JHH, ³JHF |
| H-4 | ~7.2-7.4 | td | ³JHH, ⁴JHF |
| H-5 | ~6.8-7.0 | ddd | ³JHH, ⁴JHH, ⁵JHF |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with six expected signals for the six chemically non-equivalent carbon atoms in each phenyl ring. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet. Carbons at the ortho (C-2, C-4), meta (C-1, C-5), and para (C-6) positions relative to the fluorine will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings, respectively.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-1 (C-N) | ~145-150 | d | ³JCF ≈ 7-10 Hz |
| C-2 | ~110-115 | d | ²JCF ≈ 20-25 Hz |
| C-3 (C-F) | ~160-165 | d | ¹JCF ≈ 240-260 Hz |
| C-4 | ~130-135 | d | ³JCF ≈ 8-10 Hz |
| C-5 | ~112-117 | s (small ⁴JCF) | ⁴JCF ≈ 1-3 Hz |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic molecules. Given the C₃ symmetry of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine attached to an aromatic ring typically appears in a range of -100 to -140 ppm relative to CFCl₃. For 3-substituted fluorophenyl groups, the chemical shift is expected to be in this characteristic range. The signal would be a multiplet due to coupling with the ortho (³JHF) and meta (⁴JHF) protons.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Substituent Effects
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the central nitrogen in this compound is influenced by the electronic effects of the three 3-fluorophenyl substituents. The fluorine atom is an electron-withdrawing group via induction. In the meta position, its inductive effect dominates, reducing the electron density on the nitrogen atom. Compared to unsubstituted triphenylamine (B166846), this withdrawal of electron density is expected to cause a downfield shift (to a less negative or more positive ppm value) of the ¹⁵N NMR signal. The typical chemical shift range for tertiary arylamines is between -300 and -350 ppm relative to nitromethane. The presence of three meta-fluoro substituents would likely shift this value downfield by 10-20 ppm.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₈H₁₂F₃N), the calculated exact mass is 315.09 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 315. The fragmentation pattern of triphenylamines often involves the stabilization of the radical cation. For this fluorinated derivative, characteristic fragmentation pathways would likely include:
Loss of a fluorine atom: A peak at m/z = 296, corresponding to the [M-F]⁺ ion.
Loss of HF: A peak at m/z = 295, corresponding to the [M-HF]⁺˙ ion.
Cleavage of C-N bonds: Fragmentation leading to ions such as the fluorophenyl cation [C₆H₄F]⁺ at m/z = 95 or the bis(3-fluorophenyl)aminyl fragment.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Identity |
|---|---|---|
| 315 | [C₁₈H₁₂F₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 296 | [C₁₈H₁₂F₂N]⁺ | [M-F]⁺ |
| 220 | [C₁₂H₈F₂N]⁺ | Fragment after loss of C₆H₄F |
X-ray Diffraction Analysis of Crystal Structures and Intermolecular Interactions
X-ray diffraction is a paramount technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For complex organic molecules like this compound, this analysis provides precise details on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing. While the specific crystal structure of this compound is not publicly available, extensive studies on closely related fluorinated aromatic compounds, including triarylamines and fluorinated anilines, offer significant insights into its expected solid-state behavior.
The introduction of fluorine atoms into organic molecules profoundly influences their crystal packing due to fluorine's high electronegativity and the weak, yet significant, intermolecular interactions it can form. The solid-state architecture of fluorinated compounds is often governed by a combination of van der Waals forces, π–π stacking, and various hydrogen bonding interactions.
It is critical to note that this compound is a tertiary amine, meaning the central nitrogen atom is bonded to three phenyl groups and bears no hydrogen atom. Consequently, classical hydrogen bonds such as N–H···F and N–H···π interactions, which are pivotal in the crystal structures of primary or secondary anilines and related compounds like benzamidines, are absent in this molecule. rsc.orgresearchgate.net However, other weak interactions like C–H···π and π–π stacking between the electron-rich phenyl rings are expected to contribute to the stabilization of the crystal structure. rsc.org The interplay of these varied, weak interactions dictates the final supramolecular assembly. researchgate.net
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance in Crystal Packing | Reference Compound Type |
|---|---|---|---|---|
| C–H···F | 2.20 - 2.80 | 100 - 170 | Directs molecular assembly, forming chains, layers, or 3D networks. | Fluorobenzenes, Fluorinated Anilides dntb.gov.uaresearchgate.net |
| π–π Stacking | 3.30 - 3.80 (Inter-centroid) | N/A | Contributes to stabilization through offset or face-to-face stacking of aromatic rings. | Fluorinated Phenyl Benzamidines rsc.org |
| C–H···π | 2.50 - 2.90 (H to ring centroid) | 120 - 160 | Provides additional stabilization by linking molecules. | N,N,N′-trisubstituted thioureas nih.gov |
| F···F | 2.70 - 3.20 | Variable | Controversial, but can be stabilizing (Type II) or destabilizing (Type I) depending on geometry. | Tris(trifluoroacetylacetonato) complexes up.ac.za |
The molecular conformation of triarylamines like this compound is typically non-planar. The three phenyl rings are attached to the central nitrogen atom in a propeller-like arrangement. This conformation arises from steric hindrance between the ortho-hydrogens of the phenyl rings, which prevents them from being coplanar.
The precise conformation in the solid state is defined by the set of dihedral angles describing the twist of each phenyl ring relative to the plane formed by the C-N-C bonds. X-ray diffraction studies of analogous triaryl systems show that these molecules adopt a distorted trigonal pyramidal geometry around the nitrogen atom. rsc.orgresearchgate.net The dihedral angles between the planes of the aromatic rings and the central C₃N core are non-zero, minimizing steric repulsion while allowing for some degree of electronic conjugation. mdpi.com The specific values of these angles can vary slightly depending on the substitution pattern and the influence of intermolecular forces within the crystal lattice. nih.gov
| Parameter | Typical Value Range (°) | Description | Reference Compound Type |
|---|---|---|---|
| C-N-C Bond Angle | 116 - 120 | Angle between the bonds from the central nitrogen to the phenyl rings. | Triarylamines acs.org |
| Phenyl Ring Dihedral Angle | 30 - 60 | The angle between the planes of two adjacent aromatic rings. | Fluorinated Schiff Bases nih.gov |
| C-C-N-C Torsion Angle | 25 - 55 | Describes the twist of the phenyl ring around the C-N bond. | Fluorinated Chalcone Derivatives nih.gov |
Isostructurality is a phenomenon where different chemical compounds crystallize in the same or very similar structural arrangements. rsc.org This concept is particularly relevant in the study of fluorinated aromatic compounds, where subtle changes in the position of fluorine atoms can sometimes lead to vastly different crystal packing, or conversely, result in isostructural crystals.
Chromatographic Techniques for Compound Purity and Separation
Chromatography is an indispensable tool for the separation, purification, and purity assessment of organic compounds. For halogenated anilines and their derivatives, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed.
HPLC is particularly well-suited for the analysis of polar, non-volatile compounds like substituted anilines. oup.com The separation is typically achieved using reversed-phase chromatography on a C-18 bonded silica (B1680970) column. oup.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The pH of the mobile phase can be adjusted to control the retention of the aniline (B41778) derivatives, which are basic in nature. Detection is commonly performed using a UV detector, as the aromatic rings provide strong chromophores. oup.com For higher sensitivity, electrochemical detectors can also be utilized. oup.com
Gas chromatography can also be used, especially with a nitrogen-phosphorus detector (NPD) which provides high selectivity for nitrogen-containing compounds. epa.gov However, due to the polarity of anilines, derivatization may sometimes be necessary to improve peak shape and thermal stability. oup.com The choice between HPLC and GC depends on the specific analyte, the sample matrix, and the required sensitivity. researchgate.net
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C-18 (ODS) | Provides hydrophobic interaction for separation of nonpolar to moderately polar compounds. oup.com |
| Mobile Phase | Acetonitrile / Buffered Water Gradient | Organic modifier elutes the compounds; buffer controls ionization and improves peak shape. oup.comsielc.com |
| Detector | UV-Vis (e.g., at 254 nm) | Detects aromatic compounds with high sensitivity. oup.com |
| Flow Rate | 1.0 - 2.0 mL/min | Typical analytical flow rate for standard HPLC columns. oup.com |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects retention time and separation efficiency. chromforum.org |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies, including Density Functional Theory (DFT) Calculations
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the properties of fluorinated aromatic compounds. For molecules like 3-Fluoro-N,N-bis(3-fluorophenyl)aniline, DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G**) is crucial for obtaining accurate results that correlate well with experimental data.
Analysis of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Gap, Spin Density)
The electronic structure of a molecule is intrinsically linked to its chemical reactivity and photophysical properties. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. Fluorination is known to have a significant impact on these frontier orbitals. The high electronegativity of fluorine generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. The precise effect, however, depends on the number and position of the fluorine atoms.
For this compound, the fluorine atoms on each of the three phenyl rings are expected to inductively withdraw electron density, thus lowering the energy of the frontier orbitals. The HOMO is typically localized on the electron-rich triphenylamine (B166846) core, particularly the central nitrogen atom, while the LUMO is distributed across the aromatic rings. The magnitude of the HOMO-LUMO gap influences the molecule's potential use in electronic devices.
To illustrate the effect of fluorination on the electronic properties of anilines, the following table presents calculated HOMO-LUMO gap values for aniline (B41778) and various fluoroanilines.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Aniline | -5.61 | 0.41 | 6.02 |
| 2-Fluoroaniline (B146934) | -5.71 | 0.29 | 6.00 |
| 3-Fluoroaniline (B1664137) | -5.77 | 0.26 | 6.03 |
| 4-Fluoroaniline (B128567) | -5.65 | 0.33 | 5.98 |
| 2,3,4,5,6-Pentafluoroaniline | -6.59 | -0.12 | 6.47 |
Data derived from studies on aniline and fluoroanilines, calculated using B3LYP/6–311+G* methods. The values serve as a reference to understand the general effects of fluorination.*
Prediction of Spectroscopic Parameters and Conformational Preferences
Theoretical calculations are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. For this compound, computational methods can predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis).
Calculations of vibrational frequencies can help assign specific peaks in an experimental IR spectrum to particular molecular motions, such as C-F, C-N, and C-H stretching and bending modes. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental results to confirm the molecular structure. For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly useful for structural elucidation.
Mechanistic Insights into Chemical Transformations Involving Fluorinated Anilines
Computational chemistry provides a window into the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For fluorinated anilines, theoretical studies can elucidate the mechanisms of their synthesis and subsequent transformations.
For example, in the synthesis of triarylamines like this compound via copper-catalyzed N-arylation reactions, DFT calculations can model the catalytic cycle. This includes mapping the energies of intermediates and transition states for steps such as oxidative addition and reductive elimination, helping to understand the role of the catalyst and the factors controlling reaction efficiency.
Studies on photoinduced reactions involving fluorinated anilines have also benefited from computational insights. Theoretical modeling can help explain the formation of electron-donor-acceptor (EDA) complexes and the subsequent single-electron transfer (SET) processes that initiate the reaction. By calculating the energies of radical intermediates and transition states, researchers can rationalize the observed product distributions and reaction yields.
Theoretical Evaluation of Intermolecular Interactions
The way molecules interact with each other governs their macroscopic properties, such as crystal packing, melting point, and solubility. Fluorine atoms are known to participate in a variety of weak intermolecular interactions, including hydrogen bonds (C-H···F) and halogen bonds.
Theoretical methods are used to analyze and quantify these interactions. Hirshfeld surface analysis, for example, is a computational tool that maps the intermolecular close contacts in a crystal structure, providing a visual and quantitative summary of the interaction types. This analysis can reveal the prevalence of H···F, F···F, and C···H contacts, highlighting the forces that stabilize the crystal lattice.
Research into Advanced Materials Applications
Organic Electronics and Semiconducting Materials Research
Fluorinated aniline (B41778) derivatives and related triphenylamine (B166846) structures are foundational components in the field of organic electronics. The introduction of fluorine can enhance material stability, influence molecular packing, and tune energy levels (HOMO/LUMO), which are critical parameters for semiconducting materials.
Conductive polymers, often synthesized from aniline and its derivatives, are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. researchgate.net The synthesis of fluorinated conductive polymers can be achieved through methods like electrochemical polymerization of fluoro-aromatic compounds. rsc.org This process typically involves the anodic oxidation of monomer units on an electrode surface, leading to the formation of cation-radicals that subsequently couple to form a polymer film directly on the electrode. academiaromana-is.ro
The inclusion of fluorine into the polymer backbone, for instance by using fluorinated aniline monomers, can yield polymers with distinct characteristics. For example, the electropolymerization of 2-fluoroaniline (B146934) has been explored as a route to fluorinated polyaniline. rsc.org While this specific monomer did not yield a high molecular weight polymer, the approach demonstrates the principle of using fluorinated precursors. rsc.org The general strategy involves designing monomers where fluorine substitution can enhance the desired properties of the resulting polymer, such as improved solubility or higher conductivity compared to the non-fluorinated parent polymer. researchgate.netrsc.org Chemical oxidative polymerization is another common method, where an oxidizing agent like ammonium (B1175870) persulfate is used in an acidic medium to initiate the polymerization of aniline derivatives. mdpi.comresearchgate.net
The molecular design of the monomer is crucial for tailoring the functionality of the final conjugated polymer. rsc.org For a molecule like 3-Fluoro-N,N-bis(3-fluorophenyl)aniline, its triphenylamine core could be functionalized with polymerizable groups, allowing it to be incorporated into a larger conjugated system, with the fluorine atoms serving to modulate the electronic properties and stability of the polymer chain.
The electronic properties of organic materials dictate their performance in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The triphenylamine (TPA) moiety is a well-known hole-transporting unit due to its low ionization potential and ability to form stable radical cations. The addition of fluorine, a highly electronegative atom, can lower both the HOMO and LUMO energy levels, which can improve the material's air stability and modify its charge injection/transport characteristics.
Research on analogous chromophores, such as bis(triphenylamine)benzodifuran, demonstrates how the electronic absorption, photoluminescence, and redox behavior are investigated to assess their potential. researchgate.net These studies involve detailed analysis using techniques like cyclic voltammetry and UV-Vis spectroscopy to determine energy levels and optical band gaps. researchgate.netnih.gov For instance, in a series of related compounds, the introduction of electron-withdrawing groups and the extension of π-conjugation were shown to cause a significant redshift in the maximum absorption peak, indicating a change in the electronic structure. nih.gov
The potential electronic properties of polymers derived from this compound would be influenced by the fluorine atoms' ability to stabilize charge carriers. This could lead to materials with high charge mobility and stability, making them candidates for integration into various organic electronic devices.
Table 1: Representative Electronic Properties of Related Organic Materials
| Compound/Material Class | Method of Characterization | Key Findings | Potential Application |
| Bis(triphenylamine)benzodifuran Chromophores | Cyclic Voltammetry, UV-Vis Spectroscopy | Investigated redox and photophysical properties for OLEDs. researchgate.net | Organic Light-Emitting Diodes (OLEDs) |
| Poly[3-(4-fluorophenyl)thiophene] | Electropolymerization, Capacitor Performance Testing | High capacitor performance and excellent cycle stability. rsc.org | Electrochemical Capacitors |
| Fluorinated Polyaniline | Chemical/Electrochemical Synthesis | Higher conductivity than non-fluorinated precursor. rsc.org | Conductive Coatings, Sensors |
Polymer Science and Engineering Applications
In polymer science, fluorinated monomers are highly valued for their ability to impart desirable properties such as thermal stability, chemical resistance, low dielectric constants, and reduced moisture absorption to high-performance polymers.
Aromatic polyimides (PIs) are renowned for their exceptional thermal and chemical stability, making them critical materials in the aerospace and electronics industries. researchgate.net However, they often suffer from poor solubility, which complicates processing. The incorporation of fluorine-containing groups, such as trifluoromethyl (CF3) groups or fluorine atoms directly on the aromatic rings, is a well-established strategy to enhance solubility without compromising thermal properties. researchgate.netresearchgate.net
Fluorinated diamines are key monomers in the synthesis of these advanced polyimides. For example, novel fluorinated PIs have been prepared from diamines like 9,9-bis(4-amino-3,5-difluorophenyl)fluorene via a one-step high-temperature polycondensation with various aromatic dianhydrides. researchgate.net The resulting polymers exhibit excellent solubility in common organic solvents, allowing them to be cast into flexible films. These films demonstrate low dielectric constants and low moisture absorption, properties that are highly sought after for microelectronics applications. researchgate.net An amino-functionalized derivative of this compound could theoretically serve as a bulky, non-coplanar, fluorinated diamine monomer to produce soluble polyimides with similarly enhanced properties.
Table 2: Properties of Polyimides Derived from Fluorinated Diamine Monomers
| Property | Value Range | Benefit of Fluorination |
| Dielectric Constant (at 1 MHz) | 2.26 – 2.79 | Lower dielectric constant reduces signal delay in microelectronics. researchgate.net |
| Moisture Absorption | 0.18% – 0.41% | Low moisture uptake ensures stable dielectric performance. researchgate.net |
| Solubility | Soluble in NMP, DMAc, CHCl₃, THF | Enhanced solubility allows for solution-based processing and film casting. researchgate.net |
| Glass Transition Temperature | > 250 °C | High thermal stability for demanding applications. researchgate.net |
Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto a conductive substrate. academiaromana-is.ro The process offers precise control over film thickness and morphology by manipulating electrochemical parameters such as applied potential, current, and time. academiaromana-is.ro This method is particularly suited for forming films of conjugated polymers, including those derived from aniline and its derivatives. rsc.orgacademiaromana-is.ro
The general mechanism involves the oxidation of the monomer at the electrode surface to form radical cations. These reactive species then couple, leading to the growth of polymer chains that, upon reaching a certain length, become insoluble in the electrolyte solution and deposit onto the electrode as a film. rsc.org Research into the electropolymerization of fluorinated aromatic compounds has shown that this is a viable route to produce functional polymer films. rsc.org For instance, poly[3-(aryl)thiophene]s with fluorine atoms on the aryl side-chain have been prepared via this method, yielding films with stable n-doped states, which is beneficial for applications like electrochemical capacitors. rsc.org The investigation of film formation from a monomer like this compound would involve studying its electrochemical behavior to determine its oxidation potential and the conditions under which a stable, adherent, and electronically active polymer film could be deposited.
Nonlinear Optical (NLO) Materials Research
Nonlinear optical (NLO) materials are crucial for photonic technologies, including optical communications and data processing. nih.gov Organic molecules with large NLO responses often feature a π-conjugated system with electron-donating and electron-accepting groups, creating a "push-pull" structure that enhances intramolecular charge transfer (ICT). researchgate.net
Fluorinated aniline derivatives have been investigated for their NLO properties. researchgate.net The strong electron-withdrawing nature of fluorine can enhance the NLO response of a molecule. Computational and experimental studies on various organic compounds have shown that molecules with noncentrosymmetric structures and delocalized π-electrons can exhibit significant second-order NLO properties. researchgate.net The first hyperpolarizability (β), a measure of a molecule's microscopic NLO response, can be computed using quantum mechanical calculations to predict its NLO behavior. researchgate.net
The structure of this compound, with its triphenylamine core (an electron donor) and multiple electron-withdrawing fluorine atoms, suggests potential for third-order NLO activity. Triphenylamine derivatives are known constituents in materials with two-photon absorption (2PA), a key third-order NLO property. scispace.com The non-planar structure and the electronic asymmetry introduced by the fluorine atoms could lead to interesting NLO characteristics, making it a candidate for investigation in this field.
Lack of Specific Research Data for this compound Prevents Detailed Article Generation
Initial comprehensive searches for the chemical compound "this compound" have revealed a significant lack of specific published research data corresponding to the requested article outline. While searches were conducted across various scientific databases and academic journals, no dedicated studies were found that specifically investigate the application of this compound in advanced materials, its hyperpolarizability, solvatochromic behavior, or its use in chemical sensors and catalytic systems.
The search results did yield information on related, but structurally distinct, fluorinated aniline compounds. These included studies on molecules such as 3-fluoro-4-morpholinoaniline, 3-fluoro-p-anisidine, and other derivatives. However, the properties and applications of these related compounds cannot be scientifically extrapolated to be representative of "this compound."
Due to the absence of specific research findings for "this compound" in the requested areas of focus, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Proceeding with the article would require speculation and the use of irrelevant data from other compounds, which would compromise the integrity and factual basis of the content.
Therefore, until specific research on "this compound" becomes available in the public domain, the generation of the requested article with its detailed subsections is not feasible.
Research in Biological and Medicinal Chemistry Excluding Clinical Human Trials
Design and Synthesis of Fluorinated Aniline (B41778) Derivatives for Medicinal Chemistry Contexts
The design of fluorinated aniline derivatives for medicinal chemistry often leverages the known benefits of fluorine substitution to optimize drug-like properties. nih.gov Triarylamines, a class that includes 3-Fluoro-N,N-bis(3-fluorophenyl)aniline, have garnered significant attention for their applications in materials science and are increasingly explored in medicinal chemistry. researchgate.net
The synthesis of fluorinated anilines can be achieved through various strategies. A common approach involves the nitration of a corresponding fluorinated aromatic compound, followed by the reduction of the nitro group to an aniline. google.com Other methods have been developed to introduce fluorine directly or to construct the aniline ring system with fluorine already in place. These include:
Deoxyfluorination: A method using reagents like diethylaminosulfur trifluoride (DAST) can convert N-arylhydroxylamines into ortho- or para-fluorinated aromatic amines under mild conditions. acs.org
From Aryl Azides: Aromatic azides can be reacted with anhydrous hydrogen fluoride (B91410) to produce the corresponding fluorinated anilines. google.com The azide (B81097) precursors are typically prepared from the non-fluorinated aniline starting material. google.com
Halogen Exchange (Halex) Reaction: This process involves a chlorine-fluorine exchange on chloronitrobenzene precursors, followed by hydrogenation to yield the fluorinated aniline. google.com
For complex structures like N,N-diaryl anilines, synthetic routes often involve cross-coupling reactions to form the C-N bonds, building upon simpler fluorinated aniline precursors.
Investigation of Potential Biological Activities (e.g., antimicrobial, antiviral, anticancer, antiprotozoal) in a Research Capacity
Fluorinated aniline derivatives have been the subject of numerous studies to evaluate their potential as therapeutic agents across various disease areas. The presence of fluorine can significantly enhance the biological activity of the parent compound.
Anticancer Activity: Fluorinated compounds are widely used in cancer chemotherapy. unilag.edu.ng Research into fluorinated aniline derivatives has identified compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines. nih.gov For instance, certain fluorinated Schiff bases derived from aminophenylhydrazines have shown potent activity against lung carcinoma cells, inducing apoptosis. nih.gov Other studies have explored fluorinated anilino derivatives of natural products, which demonstrated enhanced binding affinity to protein targets like B-raf, a kinase involved in melanoma. nih.gov Fluorinated quinolone derivatives have also shown promise as antimitotic and antitumor agents. unilag.edu.ng
Antimicrobial Activity: The search for new antimicrobial agents has led researchers to explore fluorinated heterocyclic compounds derived from anilines. Studies have shown that the introduction of fluorine can lead to potent antibacterial and antifungal properties. acgpubs.org For example, fluorinated phenazine (B1670421) and acridine (B1665455) agents, synthesized from fluorinated aniline precursors, have demonstrated potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and were effective in eradicating biofilms. nih.gov Similarly, certain pyrazole (B372694) derivatives with difluoro aniline moieties exhibited moderate to potent inhibition of MRSA growth. nih.gov
Antiviral Activity: The antiviral potential of fluorinated aniline derivatives has also been investigated. Many FDA-approved antiviral drugs contain fluorine, highlighting its importance in this field. nih.gov Research on fluorinated isatin (B1672199) derivatives, which can be synthesized from fluorinated anilines, has identified compounds with inhibitory activity against viruses such as influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3. nih.govmdpi.com The introduction of fluorine is often linked to improved metabolic stability and pharmacokinetic profiles of these antiviral agents. nih.gov
Antiprotozoal Activity: Derivatives of fluorinated anilines have been evaluated for their efficacy against various protozoan parasites. For example, thiazole (B1198619) and bisthiazole derivatives containing 4-fluoro substitutions have shown excellent activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Research on 2-phenyl-2H-indazole derivatives, which can incorporate fluorinated phenyl groups, has also revealed potent activity against protozoa like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov
| Biological Activity | Compound Class / Derivative | Research Findings |
| Anticancer | Fluorinated Schiff bases | Strong cytotoxic and antiproliferative effects on A549 lung cancer cells; induce apoptosis. nih.gov |
| Fluoro substituted-anilino quinones | Exhibited binding affinity to B-raf protein, relevant in melanoma. nih.gov | |
| Fluorinated 2-phenyl-4-quinolones | Potent cytotoxicity and inhibition of tubulin polymerization. unilag.edu.ng | |
| Antimicrobial | Fluorinated phenazines | Potent activity against Gram-positive pathogens (MIC = 0.04–0.78 μM); biofilm eradication. nih.gov |
| Pyrazole with difluoro aniline | Moderate inhibition of MRSA (MIC as low as 6.25 μg mL−1). nih.gov | |
| 2-(m-fluorophenyl)-benzimidazole | Good activity against B. subtilis (MIC = 7.81 μg/mL). acgpubs.org | |
| Antiviral | Fluorinated isatin derivatives | Inhibitory activity against influenza H1N1, HSV-1, and COX-B3. nih.govmdpi.com |
| Tecovirimat (contains trifluoromethyl) | Approved for orthopoxvirus diseases; blocks viral escape. nih.gov | |
| Antiprotozoal | Bisthiazole with 4-fluoro aniline | Excellent activity against P. falciparum (IC50 = 0.23 µg/mL). mdpi.com |
| Indazole with trifluoromethylphenyl | Potent activity against E. histolytica, G. intestinalis, T. vaginalis (IC50 < 0.050 µM). nih.gov |
Mechanistic Studies on Interactions with Biological Targets (e.g., DNA Binding, Enzyme Modulation)
Understanding how fluorinated aniline derivatives exert their biological effects requires mechanistic studies at the molecular level. A primary mechanism of action for many of these compounds is the modulation of enzyme activity. The electronegativity of fluorine can alter the electronic properties of a molecule, enhancing its ability to interact with amino acid residues in an enzyme's active site. researchgate.net
Enzyme Inhibition: Fluorinated compounds have been designed as inhibitors for a wide range of enzymes. For example, fluorinated indole (B1671886) derivatives have shown potent inhibitory activity against VEGFR-2 kinase, a key target in angiogenesis. rsc.org Similarly, some fluorinated Schiff bases have been found to induce apoptosis in cancer cells through the activation of caspase-3. nih.gov The use of fluorinated substrate analogues is a common strategy in mechanistic enzymology, as the fluorine atom can act as a sensitive probe to study enzyme-bound intermediates. nih.gov
Protein-Ligand Interactions: Molecular docking studies have been used to predict and analyze the binding modes of fluorinated aniline derivatives with their target proteins. For fluoro-substituted quinone compounds, these studies revealed favorable binding affinities towards the B-raf protein. nih.gov The introduction of fluorine can lead to specific interactions, such as hydrogen bonding or dipole-dipole interactions, that stabilize the ligand-protein complex.
DNA Binding: While enzyme modulation is a more commonly reported mechanism for this class of compounds, certain planar aromatic structures derived from anilines have the potential to interact with DNA, typically through intercalation. However, specific studies detailing the DNA binding of this compound are not readily available.
Bioorthogonal Chemistry Applications of Fluorinated Scaffolds
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org These reactions provide powerful tools for labeling and imaging biomolecules in their natural environment. nih.gov
Fluorinated scaffolds are valuable in this context, particularly due to the unique properties of the fluorine-18 (B77423) (¹⁸F) isotope for Positron Emission Tomography (PET) imaging. researchgate.net Bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or tetrazine ligation, allow for the attachment of an ¹⁸F-labeled probe to a biomolecule that has been metabolically or genetically engineered to carry a complementary functional group (e.g., an azide or a strained alkyne). mdpi.comelsevierpure.com
The strategy involves a two-step process:
A biomolecule of interest is tagged with a functional group (e.g., an azide).
A fluorinated probe containing the complementary reactive partner (e.g., a cyclooctyne) and an ¹⁸F label is introduced. The bioorthogonal reaction then selectively links the probe to the target biomolecule in vivo. mdpi.com
This approach overcomes the challenges associated with the harsh conditions often required for direct radiolabeling, which can denature sensitive biological molecules like proteins and antibodies. researchgate.net
Radiolabelling Strategies for Amine-Containing Compounds
Radiolabelling amine-containing compounds like anilines is crucial for developing radiotracers for PET imaging. moravek.com PET allows for the non-invasive, quantitative visualization of physiological processes in vivo. moravek.com Fluorine-18 is the most commonly used radionuclide for PET due to its convenient half-life (approx. 110 minutes) and high positron yield. nih.gov
Several strategies exist for labeling amine-containing compounds with ¹⁸F:
Prosthetic Group Labeling: This is a common strategy for sensitive molecules like peptides and proteins. nih.gov It involves first synthesizing a small, ¹⁸F-labeled molecule (a prosthetic group) which is then conjugated to the target molecule under mild conditions. The amine group of an aniline or its derivatives can serve as a conjugation site.
Direct Nucleophilic Substitution: While often requiring harsh conditions, direct labeling via nucleophilic substitution of a suitable leaving group (e.g., nitro or trimethylammonium groups) on an aromatic ring with [¹⁸F]fluoride is a powerful method for creating ¹⁸F-fluoroarenes.
Via N-Arylsydnone Intermediates: A practical method for the radiofluorination of anilines involves converting the aniline into a stable N-arylsydnone precursor. nih.gov This precursor can then undergo regioselective nucleophilic radiofluorination with [¹⁸F]fluoride, providing a pathway to [¹⁸F]fluoroarenes that can be used directly or as part of a bioorthogonal labeling strategy. nih.gov
Radiometal Chelating: An alternative to ¹⁸F labeling is the use of radiometals like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.govacs.org This involves attaching a bifunctional chelator (e.g., DOTA, NOTA) to the aniline derivative. The chelator then strongly binds the radiometal, forming a stable radiolabeled complex. mdpi.com
Environmental Chemistry and Remediation Research
Occurrence and Environmental Fate of Fluorinated Aniline (B41778) Compounds
Fluorinated aromatic amines, including compounds structurally related to 3-fluoro-N,N-bis(3-fluorophenyl)aniline, represent a class of chemicals with growing environmental significance. nih.govimrpress.com Their prevalence stems from their extensive use as intermediates in the manufacturing of a wide array of industrial products such as pesticides, pharmaceuticals, dyes, and polymers. nih.govimrpress.com Consequently, these compounds can be released into the environment through various pathways, including industrial wastewater discharges and agricultural runoff. imrpress.comresearchgate.net
Once in the environment, the fate of fluorinated aniline compounds is a matter of concern due to their potential persistence and toxicity. researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong, which imparts chemical stability to these molecules, making them potentially recalcitrant to natural degradation processes. ucd.ie Their relatively high solubility in water facilitates their transport through soil and into groundwater, posing a risk of contamination to aquatic ecosystems and drinking water sources. imrpress.comnih.gov
The environmental persistence of these compounds means they can accumulate in various environmental compartments. nih.gov While specific data on this compound is limited, studies on other fluorinated aromatic compounds suggest that they can be resistant to biodegradation. mdpi.com The presence of fluorine atoms can significantly influence the microbial degradation pathways, often slowing down or inhibiting the process compared to their non-fluorinated counterparts. nih.gov For example, research on the aerobic degradation of fluoroanilines has shown that the time required for microbial cultures to degrade these compounds increases with the number of fluorine substitutions. nih.gov
Furthermore, the transformation of fluorinated anilines in the environment can sometimes lead to the formation of metabolites that may also be of environmental concern. ucd.ie The ultimate fate of these compounds can include partial degradation, sorption to sediments and soils, or bioaccumulation in organisms. researchgate.net Given their potential for widespread distribution and persistence, understanding the environmental occurrence and fate of fluorinated aniline compounds is crucial for assessing their ecological risk. nih.govnih.gov
Development of Remedial Technologies for Elimination from Waste Streams
The presence of fluorinated aniline compounds in industrial wastewater necessitates the development of effective remediation technologies to prevent environmental contamination. researchgate.netnih.gov Various physical, biological, and chemical methods are being explored for their removal from waste streams. researchgate.netnih.gov The selection of a suitable technology often depends on the concentration of the pollutant, the complexity of the wastewater matrix, and cost-effectiveness. researchgate.net
Physical treatment methods, such as adsorption, are commonly employed for the removal of organic pollutants from wastewater. d-nb.info Adsorption involves the accumulation of the contaminant onto the surface of a solid adsorbent material. Various materials, including activated carbon, zeolites, and novel nanomaterials, have been investigated for their capacity to adsorb aniline and its derivatives. ul.iemdpi.com
For instance, studies have shown that zeolites, both in their natural and modified forms, can effectively adsorb aniline from aqueous solutions. ul.ie The efficiency of the adsorption process is influenced by factors such as the properties of the adsorbent (e.g., surface area and pore size distribution), the characteristics of the adsorbate (e.g., polarity and molecular size), and the operational conditions (e.g., pH, temperature, and contact time). ul.ie Research on the adsorption of fluoride (B91410) contaminants has also highlighted the potential of novel composites, such as FeIII–CeIV-based layered hydroxides, which exhibit high adsorption capacities. mdpi.com While these studies focus on fluoride ions, the principles could be adapted for fluorinated organic compounds.
Table 1: Comparison of Adsorbent Materials for Aniline and Fluoride Removal
| Adsorbent Material | Target Contaminant | Adsorption Capacity | Key Findings |
|---|---|---|---|
| H-ZSM-5 and Cu-ZSM-5 Zeolites | Aniline | 37-42 mg/g | The Langmuir adsorption model was applicable, and the uptake was rapid, occurring within 50 minutes. ul.ie |
| FeIII–CeIV-Based Layered Hydroxide Composite | Fluoride | 44.68 mmol/g | Exhibited high selectivity for fluoride over a wide pH range. mdpi.com |
| Mg/Al Impregnated Chinar Leaves | Fluoride | Not specified | A potential low-cost adsorbent for fluoride removal from wastewater. nih.gov |
| TiO2-modified β-cyclodextrin nanocomposite | Fluoride ions | Not specified | Effective for fluoride ion removal from water. mdpi.com |
Biological treatment methods utilize microorganisms to break down organic pollutants into less harmful substances. nih.gov These approaches are generally considered environmentally friendly and cost-effective. researchgate.net However, the recalcitrant nature of many fluorinated compounds, due to the strong carbon-fluorine bond, can make them resistant to microbial degradation. nih.govucd.ie
Despite these challenges, research has demonstrated that some microbial consortia and pure bacterial strains are capable of degrading fluoroanilines. researchgate.netnih.govresearchgate.net The efficiency of biodegradation is often dependent on the degree of fluorination, with more highly fluorinated compounds being more difficult to degrade. nih.gov For example, one study found that the enrichment time for a mixed bacterial culture to degrade 4-fluoroaniline (B128567), 2,4-difluoroaniline, and 2,3,4-trifluoroaniline (B1293922) was 26, 51, and 165 days, respectively. nih.govresearchgate.net The maximum specific degradation rates also decreased with increased fluorine substitution. nih.govresearchgate.net The microbial communities involved in the degradation of these compounds are often diverse and can include various species of Proteobacteria. nih.govresearchgate.net
Table 2: Biodegradation of Fluoroaniline Compounds
| Compound | Enrichment Time (days) | Maximum Specific Degradation Rate (mg FA / (g VSS h)) | Key Microbial Groups |
|---|---|---|---|
| 4-Fluoroaniline (4-FA) | 26 | 22.48 ± 0.55 | β-Proteobacteria, Oscillatoriophycideae, δ-Proteobacteria, α-Proteobacteria, and others. nih.govresearchgate.net |
| 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 | β-Proteobacteria, Oscillatoriophycideae, δ-Proteobacteria, α-Proteobacteria, and others. nih.govresearchgate.net |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 165 | 8.84 ± 0.93 | β-Proteobacteria, Oscillatoriophycideae, δ-Proteobacteria, α-Proteobacteria, and others. nih.govresearchgate.net |
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netnih.gov AOPs have emerged as promising technologies for the degradation of refractory organic compounds like fluorinated anilines, which are often resistant to conventional treatment methods. researchgate.netnih.gov
Various AOPs, such as Fenton and photo-Fenton processes, ozonation, and photocatalysis, have been investigated for the treatment of aniline and its derivatives. researchgate.netnih.gov These processes are capable of converting organic compounds into simpler, less toxic molecules, and in some cases, can lead to complete mineralization to carbon dioxide, water, and inorganic ions. researchgate.net For example, the Fenton process, which involves the use of hydrogen peroxide and an iron catalyst, has been shown to be effective in degrading aniline. researchgate.net Photo-Fenton processes, which incorporate UV light, can further enhance the degradation efficiency. researchgate.net
The effectiveness of AOPs for treating fluorinated aromatic amines is an active area of research. The strong C-F bond can still present a challenge, but the highly reactive hydroxyl radicals generated in AOPs can initiate the degradation process. Photoelectrocatalysis (PEC) is another innovative AOP that has shown promise for the removal of fluorine compounds, such as the efficient degradation of 4-fluoroaniline using a rGO/BiOI photocathode. researchgate.net
Environmental Impact Assessment Methodologies for Fluorinated Aromatic Amines
Assessing the environmental impact of fluorinated aromatic amines requires a multi-faceted approach that considers their potential toxicity, persistence, and bioaccumulation. nih.govimrpress.com Methodologies for this assessment often involve a combination of analytical chemistry, ecotoxicology, and environmental modeling.
Analytical methods are essential for detecting and quantifying the presence of these compounds in various environmental matrices, such as water, soil, and biota. nih.govthermofisher.com Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are commonly used for this purpose. nih.govthermofisher.com Due to the low concentrations at which these compounds may be present, sensitive methods involving pre-concentration steps like solid-phase extraction (SPE) are often necessary. thermofisher.com The development of sum parameter methods, such as the determination of Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF), can provide a broader screening tool for the presence of organofluorine compounds in environmental samples. analytik-jena.comnorden.org
Ecotoxicological studies are crucial for evaluating the potential adverse effects of fluorinated aromatic amines on organisms and ecosystems. mdpi.com These studies assess various endpoints, such as acute and chronic toxicity, carcinogenicity, mutagenicity, and effects on reproduction and development in different species. nih.govmdpi.com For example, aniline and some of its derivatives are known to be toxic to aquatic life and are suspected carcinogens. thermofisher.comnih.gov The introduction of fluorine into the aromatic ring can alter the toxicological profile of the parent compound. epa.gov
Environmental risk assessment integrates data on exposure and effects to characterize the potential for harm to human health and the environment. nih.gov This involves identifying the sources and pathways of exposure, determining the concentrations of the compounds in the environment, and comparing these levels to the concentrations known to cause adverse effects. nih.gov Given the persistence and potential toxicity of fluorinated aromatic amines, a thorough environmental impact assessment is a critical component of their responsible management. nih.govimrpress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
